4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
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Properties
IUPAC Name |
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-7-12-21-22(16(15)2)26-24(30-21)27(14-20-6-4-5-13-25-20)23(29)19-10-8-18(9-11-19)17(3)28/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMRWCATLPCVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound notable for its diverse biological activities. This compound is derived from a benzothiazole framework, which is known for its pharmacological significance. The compound's unique structure contributes to its potential as an antibacterial, antifungal, and anticancer agent.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H21N3O2S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 900006-17-9 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzothiazole moiety can inhibit specific enzymes and receptors involved in disease pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors to induce apoptosis.
Antibacterial Activity
Research indicates that compounds with a benzothiazole core exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial enzyme activity, which is crucial for bacterial growth and replication. In vitro studies have shown that derivatives of benzothiazole can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli.
Antifungal Activity
The compound has also demonstrated antifungal properties against various fungal strains. Its efficacy is attributed to its ability to disrupt fungal cell wall synthesis and function, thereby inhibiting growth .
Anticancer Activity
Studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro assays have reported IC50 values indicating significant cytotoxicity against several cancer cell lines .
Research Findings
Recent studies have evaluated the pharmacokinetics and toxicity profiles of this compound. The findings suggest that it has favorable absorption and distribution characteristics while exhibiting low cytotoxicity towards human cells at therapeutic concentrations .
Case Studies
- Study on Antitubercular Activity : A series of benzamide derivatives were tested for their activity against Mycobacterium tuberculosis. Among these compounds, some exhibited IC50 values ranging from 1.35 to 2.18 μM .
- Neuroprotective Studies : Benzothiazole derivatives have shown promise in neuroprotective applications by inhibiting acetylcholinesterase (AChE) and preventing amyloid-beta aggregation in Alzheimer's disease models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
